molecular formula C2H5NO B3044223 N-Methyl-d3-formamide CAS No. 87955-92-8

N-Methyl-d3-formamide

Cat. No.: B3044223
CAS No.: 87955-92-8
M. Wt: 62.09 g/mol
InChI Key: ATHHXGZTWNVVOU-FIBGUPNXSA-N
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Description

N-Methyl-d3-formamide is a deuterated form of N-methylformamide, where the hydrogen atoms in the methyl group are replaced with deuterium. This compound has the molecular formula HCONHCD3 and a molecular weight of 62.09 g/mol . It is commonly used in scientific research due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-d3-formamide can be synthesized through the catalytic dehydrogenation of methyl alcohol to produce methyl formate, followed by an aminating reaction with methylamine . The reaction conditions typically involve temperatures ranging from 150 to 350°C and pressures from 0 to 0.2 MPa for the dehydrogenation step, and temperatures from 0 to 90°C and pressures from 0 to 1.5 MPa for the aminating step .

Industrial Production Methods

The industrial production of this compound follows a two-step continuous process. The first step involves the catalytic dehydrogenation of methyl alcohol to produce methyl formate. The second step involves the aminating reaction of methyl formate with methylamine to produce this compound . This method is advantageous due to its high selectivity and continuous production capability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-d3-formamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its metathesis with dimethyl carbonate, which proceeds through three stages: tautomeric conversion to iminol, addition of dimethyl carbonate, and cleavage of the methyl formate molecule .

Common Reagents and Conditions

Common reagents used in reactions with this compound include dimethyl carbonate, alcohols, and various catalysts. The reaction conditions often involve the presence of alcohols to catalyze the reactions and reduce activation enthalpies .

Major Products

The major products formed from the reactions of this compound include N,O-dimethylcarbamate and methyl formate .

Scientific Research Applications

N-Methyl-d3-formamide is widely used in scientific research due to its unique isotopic properties. It is used in various fields, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Methyl-d3-formamide include:

Uniqueness

This compound is unique due to its deuterated methyl group, which provides distinct isotopic properties. This makes it particularly useful in isotopic labeling studies and as a reference standard in various analytical techniques .

Properties

IUPAC Name

N-(trideuteriomethyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4)/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHHXGZTWNVVOU-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

62.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87955-92-8
Record name 87955-92-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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